tert-Butyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate
Description
Chemical Structure and Key Features
tert-Butyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring:
- A spiro[4.5]decane core, where two rings (a piperidine and a smaller heterocycle) share a single atom.
- A tert-butyl carboxylate group at position 8, enhancing solubility and stability.
- Substituents: 3-methyl, 4-oxo, and 1-phenyl groups, which influence electronic properties and biological interactions.
Synthesis and Applications
The compound is synthesized via HCl-mediated deprotection of intermediates in dioxane . It serves as a precursor in medicinal chemistry, particularly for DDR1 (Discoidin Domain Receptor 1) inhibitors, which are investigated for antifibrotic and renal protective effects . Its spirocyclic architecture contributes to conformational rigidity, improving target selectivity .
Properties
IUPAC Name |
tert-butyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-18(2,3)25-17(24)21-12-10-19(11-13-21)16(23)20(4)14-22(19)15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTCTIDRZAHCCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)N(CN2C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate typically involves multiple steps. One common method starts with the reaction of a suitable phenylhydrazine derivative with a ketone to form a hydrazone intermediate. This intermediate undergoes cyclization with a suitable reagent, such as an isocyanate, to form the triazaspirodecane core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazaspirodecane derivatives.
Scientific Research Applications
This compound exhibits a range of biological activities that make it a candidate for further research and development:
- Antimicrobial Properties : Compounds with similar structural features have demonstrated significant antimicrobial effects. For instance, derivatives of triazaspiro compounds have shown efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections .
- Nociceptin Receptor Modulation : Research indicates that derivatives of triazaspiro compounds can interact with nociceptin receptors, which are implicated in pain modulation and various neurological disorders. This interaction may lead to new analgesic drugs or treatments for conditions like depression and anxiety .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazaspiro compounds demonstrated that modifications to the structure, including the introduction of the tert-butyl group, significantly enhanced antimicrobial activity against Gram-positive bacteria. The study utilized disc diffusion methods to assess efficacy, showing promising results that warrant further exploration in drug development.
Case Study 2: Neurological Applications
In another investigation, researchers explored the nociceptin receptor agonistic properties of related compounds. The study found that certain derivatives could effectively modulate pain pathways in animal models, suggesting potential therapeutic applications in chronic pain management. The findings indicate that these compounds could lead to the development of novel analgesics with fewer side effects compared to traditional opioids.
Mechanism of Action
The mechanism of action of tert-Butyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological target and the context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Spirocyclic compounds with the 1,3,8-triazaspiro[4.5]decane scaffold exhibit diverse biological and physicochemical properties depending on substituents and heteroatom arrangements. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Spirocyclic Compounds
Key Observations
In contrast, the 2,4-dioxo analog () exhibits higher polarity, affecting solubility and metabolic stability . Alkyl vs.
Heteroatom Variations :
- Replacing nitrogen with sulfur (e.g., 8-thia analog in ) increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Biological Activity :
- The target compound and its DDR1-inhibiting analogs () show promise in fibrosis treatment, while the 2,4-dioxo variant () is utilized in peptide mimetics due to its hydantoin-like structure .
Biological Activity
The compound tert-butyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate is a member of the triazaspiro compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The structure features a spirocyclic framework that contributes to its unique chemical reactivity and biological properties.
Biological Activity Overview
Research has indicated that compounds with similar structural features exhibit various biological activities, including:
- Antimicrobial Activity : Many triazole derivatives have shown effectiveness against bacterial strains and fungi.
- Anticancer Properties : Certain triazole derivatives are known for their ability to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Some derivatives demonstrate potential in modulating inflammatory pathways.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been observed to inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that affect cell growth and apoptosis.
- DNA Interaction : Some derivatives exhibit the ability to intercalate into DNA, disrupting replication and transcription processes.
Antimicrobial Activity
A study conducted on triazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Anticancer Activity
In vitro studies have shown that spirocyclic compounds can induce apoptosis in cancer cell lines such as HeLa and MCF7. The mechanism involves the activation of caspase pathways leading to programmed cell death .
Anti-inflammatory Effects
Research indicates that similar compounds can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This suggests potential therapeutic applications in conditions like rheumatoid arthritis .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
